Dexpramipexole Dexpramipexole Dexpramipexole is under investigation in clinical trial NCT01511029 (Study to Evaluate the QTC Interval in Healthy Volunteers Dosed With Dexpramipexole (QTC = Electrocardiogram (ECG) Interval Measured From the Onset of the QRS Complex to the End of the T Wave Corrected for Heart Rate)).
The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
Brand Name: Vulcanchem
CAS No.: 104632-28-2
VCID: VC0001594
InChI: InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
SMILES: CCCNC1CCC2=C(C1)SC(=N2)N
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol

Dexpramipexole

CAS No.: 104632-28-2

Cat. No.: VC0001594

Molecular Formula: C10H17N3S

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

Dexpramipexole - 104632-28-2

Specification

CAS No. 104632-28-2
Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
IUPAC Name (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Standard InChI InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
Standard InChI Key FASDKYOPVNHBLU-SSDOTTSWSA-N
Isomeric SMILES CCCN[C@@H]1CCC2=C(C1)SC(=N2)N
SMILES CCCNC1CCC2=C(C1)SC(=N2)N
Canonical SMILES CCCNC1CCC2=C(C1)SC(=N2)N

Introduction

Chemical and Developmental Profile of Dexpramipexole

Structural Characteristics

Dexpramipexole ((R)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole) is the dextrorotatory enantiomer of pramipexole, differing from its levorotatory counterpart in spatial configuration while maintaining identical molecular formula (C₁₀H₁₇N₃S) and mass (227.33 g/mol) . This chiral differentiation confers distinct pharmacological properties, particularly in receptor binding affinity and metabolic stability.

The compound's benzothiazole core enables efficient blood-brain barrier penetration, with preclinical studies demonstrating brain-to-plasma concentration ratios exceeding 10:1 in rodent models . This characteristic initially drove its development for central nervous system disorders before subsequent discoveries revealed peripheral effects on eosinophil biology.

Developmental Timeline

Originally synthesized at Virginia Commonwealth University, dexpramipexole entered clinical development through partnerships with Knopp Biosciences and Biogen Idec. Phase 1 trials (2009-2011) established pharmacokinetic profiles and safety parameters across single doses up to 300 mg and multiple doses up to 150 mg twice daily . The compound's developmental trajectory demonstrates three distinct phases:

  • Neurodegenerative Focus (2011-2013):

    • Phase 2 ALS trials showing functional benefit trends

    • Phase 3 EMPOWER trial in ALS (2013)

    • Early-stage Alzheimer's disease investigations

  • Eosinophil Discovery Phase (2013-2018):

    • Accidental identification of eosinophil-lowering effects in ALS trials

    • Mechanistic studies in hypereosinophilic syndromes (HES)

  • Respiratory Therapeutic Development (2018-Present):

    • EXHALE-1 trial in eosinophilic asthma

    • Ongoing Phase 3 development for asthma indication

Multimodal Pharmacological Mechanisms

Mitochondrial Modulation

Dexpramipexole enhances mitochondrial coupling efficiency through complex I stabilization, reducing reactive oxygen species (ROS) production by 40-60% in neuronal cell lines at therapeutic concentrations . This effect occurs via:

  • Preservation of cristae structure in inner mitochondrial membranes

  • Inhibition of permeability transition pore opening

  • Maintenance of mitochondrial membrane potential under oxidative stress

In eosinophils, mitochondrial modulation appears linked to maturation arrest, with bone marrow biopsies showing selective depletion of mature eosinophils (CD125+/CCR3+ cells) while preserving progenitors .

Dopaminergic Receptor Interactions

Despite structural similarity to pramipexole (a D2/D3 receptor agonist), dexpramipexole exhibits markedly reduced binding affinity:

Receptor TypePramipexole Ki (nM)Dexpramipexole Ki (nM)
D22.23100
D30.52600
D45.4>10,000

Data adapted from Bozik et al. (2011) . This reduced dopaminergic activity enables dosing up to 300 mg/day without Parkinsonian side effects.

Eosinophil-Specific Effects

The eosinophil-lowering mechanism involves dual pathways:

  • Bone Marrow Modulation:

    • 75% reduction in IL-5-driven eosinophil differentiation

    • Selective inhibition of mature eosinophil release (↓CD125+ cells by 82%)

  • Peripheral Survival Reduction:

    • Acceleration of eosinophil apoptosis (2.3-fold increase in caspase-3 activation)

    • Inhibition of eotaxin-induced chemotaxis (IC₅₀ = 1.8 μM)

Clinical Trial Outcomes Across Indications

Amyotrophic Lateral Sclerosis (ALS)

The Phase 3 EMPOWER trial (N=943) revealed:

ParameterDexpramipexole (n=472)Placebo (n=471)p-value
CAFS Score at 12 Months441.76438.840.86
ALSFRS-R Change-13.34-13.420.90
12-Month Mortality16%17%0.84

Notably, neutropenia incidence differed significantly (8% vs 2%), though without increased infection risk . The trial's negative outcome halted ALS development but provided safety data enabling repurposing.

Eosinophilic Asthma

EXHALE-1 Phase 2 results demonstrated dose-dependent efficacy:

Dose (BID)AEC Reduction vs PlaceboFEV₁ Improvement (L)Nasal EPO Reduction
37.5 mg42%0.1228%
75 mg66%0.1851%
150 mg77%0.2263%

FEV₁ improvements reached statistical significance by Week 4 (p<0.01), with 97% treatment completion rate . These findings positioned dexpramipexole as the first oral eosinophil-targeted asthma therapy entering Phase 3 trials.

Hypereosinophilic Syndromes (HES)

In a 10-patient proof-of-concept trial:

  • 40% achieved ≥50% glucocorticoid dose reduction (95% CI:12-74%)

  • Median steroid dose decreased to 66% of baseline (p=0.03)

  • Bone marrow eosinophil precursors reduced by 89% in responders

Histopathological normalization occurred in 2/3 biopsy-assessed patients, with complete mucosal healing in eosinophilic gastritis.

Event TypeIncidence RateDose Relationship
Headache12-18%Non-linear
Fatigue8-14%Dose-dependent
Upper Respiratory Infection6-9%None
Neutropenia5-8%Cumulative

Notably, neutropenia (ANC <1500/μL) occurred predominantly in ALS trials (8% vs 2% placebo), resolving spontaneously without clinical sequelae .

Pharmacokinetic Considerations

Dexpramipexole exhibits linear kinetics up to 300 mg single doses:

ParameterValueNotes
Tmax2-4 hoursUnaffected by food
Half-life8.2±1.3 hoursTwice-daily dosing adequate
Protein Binding15-20%Low displacement risk
MetabolismCYP-independentRenal excretion dominant

No clinically significant drug-drug interactions identified with corticosteroids, β-agonists, or antiepileptics .

Future Therapeutic Directions

Expanded Respiratory Indications

Ongoing investigations target:

  • COMBINE Trial (NCT04818533): Dexpramipexole add-on to biologics in severe asthma

  • CRSwNP Extension Study: Post-hoc analysis of nasal polyp regression

  • Pediatric Formulation Development: Age-appropriate dosing for adolescent asthma

Mechanistic Exploration

Unresolved questions include:

  • Mitochondrial uncoupling effects on eosinophil vs neuronal survival

  • Potential role in IL-5 receptor signaling modulation

  • Epigenetic impacts on eosinophil lineage commitment

Biomarker Development

Emerging companion diagnostics:

  • FceR1α/CD23 expression as response predictor

  • Mitochondrial DNA copy number correlation with efficacy

  • Urinary EDN/eosinophil peroxidase ratios for dosing guidance

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